Technical Profile: (1-Phenyl-1H-imidazol-2-yl)methanol
Technical Profile: (1-Phenyl-1H-imidazol-2-yl)methanol
CAS Number: 5709-62-6[1][2][3][4]
Executive Summary
(1-Phenyl-1H-imidazol-2-yl)methanol is a functionalized imidazole derivative characterized by a hydroxymethyl group at the C2 position and a phenyl ring at the N1 position. This compound serves as a critical "bidentate scaffold" in coordination chemistry, offering both a "soft" nitrogen donor and a "hard" oxygen donor. Its structural rigidity, provided by the N-phenyl group, makes it a valuable intermediate in the synthesis of sterically demanding ligands for catalysis and pharmaceutical bio-isosteres.
This guide provides a field-proven synthetic pathway, structural analysis, and handling protocols designed for research and development applications.
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 5709-62-6 |
| IUPAC Name | (1-Phenyl-1H-imidazol-2-yl)methanol |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Viscous yellow oil or low-melting solid |
| Boiling Point | ~362 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, MeOH, THF, DMSO; Sparingly soluble in water |
| pKa (Predicted) | ~13.5 (Alcohol), ~6.0 (Imidazole conjugate acid) |
Strategic Synthesis: The C2-Lithiation Pathway
Direct hydroxymethylation of 1-substituted imidazoles using formaldehyde under thermal conditions often results in low yields due to polymerization or N-hydroxymethylation side reactions. The Lithiation-Trapping Protocol is the authoritative method for high-fidelity synthesis, leveraging the specific acidity of the C2 proton.
Core Reaction Logic
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Deprotonation: The C2 proton of 1-phenylimidazole is the most acidic site (pKa ~32-33). Treatment with n-Butyllithium (n-BuLi) at low temperature quantitatively generates the 2-lithio species.
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Nucleophilic Attack: The lithiated intermediate attacks paraformaldehyde (a source of monomeric formaldehyde), forming the alkoxide.
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Protonation: Aqueous quench yields the target alcohol.
Experimental Protocol
Reagents:
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1-Phenylimidazole (CAS 7164-98-9): 1.0 equiv.
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n-Butyllithium (2.5 M in hexanes): 1.1 equiv.
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Paraformaldehyde (dried): 3.0 equiv (excess ensures monomer availability).
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Tetrahydrofuran (THF): Anhydrous, degassed.
Step-by-Step Methodology:
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Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
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Solvation: Dissolve 1-phenylimidazole (1.44 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes. The solution typically turns a deep yellow/orange, indicating the formation of 2-lithio-1-phenylimidazole .
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Critical Insight: Stir at -78 °C for 30–45 minutes. Do not allow the temperature to rise, as the lithiated species can undergo ring-opening or rearrangement.
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Electrophile Preparation: While the lithiation proceeds, heat paraformaldehyde (900 mg, 30 mmol) in a separate flask connected via a cannula to the reaction vessel (or add solid paraformaldehyde directly if depolymerization in situ is preferred, though gaseous transfer is cleaner). Note: Direct addition of dry solid paraformaldehyde to the cold mixture is a common, robust variation.
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Trapping: Add the paraformaldehyde (solid) in one portion to the reaction mixture at -78 °C.
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Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The mixture will become heterogeneous as lithium alkoxides form.
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Quench: Quench with saturated aqueous NH₄Cl (10 mL).
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Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude viscous oil is purified via flash column chromatography (Silica gel, 5% MeOH in DCM) to yield the product.
Mechanistic Visualization
The following diagram illustrates the regioselective lithiation and subsequent formaldehyde insertion.
Figure 1: The reaction proceeds via a stable 2-lithio intermediate, ensuring regioselectivity over the C4/C5 positions.
Applications in Drug Discovery & Catalysis
1. Bidentate Ligand Systems
The (1-Phenyl-1H-imidazol-2-yl)methanol scaffold acts as an N,O-donor ligand. Upon deprotonation of the alcohol, it forms a neutral chelate with divalent metals (Zn²⁺, Cu²⁺), mimicking the active sites of metalloenzymes.
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Coordination Mode: The imidazole nitrogen (N3) and the alkoxide oxygen form a 5-membered chelate ring.
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Steric Modulation: The N-phenyl group provides steric bulk that protects the metal center, enhancing catalytic lifetime.
2. Pharmaceutical Intermediates
This compound is a precursor for:
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Losartan Analogs: While Losartan uses a different core, 2-hydroxymethylimidazoles are bio-isosteres for carboxylic acids in Angiotensin II receptor blockers.
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Antifungal Azoles: The hydroxyl group can be converted to a chloride (using SOCl₂) and displaced by other nucleophiles to create extended side chains common in azole antifungals.
Safety & Handling
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Lithium Reagents: n-BuLi is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive nitrogen pressure.
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Formaldehyde: Paraformaldehyde depolymerizes to formaldehyde gas, a known carcinogen. Perform all additions in a well-ventilated fume hood.
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Storage: The product is hygroscopic. Store under inert gas (Argon) at 2–8 °C to prevent oxidation to the aldehyde (1-phenylimidazole-2-carbaldehyde).
References
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American Elements. (2024). (1-phenyl-1H-imidazol-2-yl)methanol Safety Data Sheet. Retrieved from [Link]
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Arkat USA. (2008).[5] Isoprene-promoted lithiation of 1-phenylimidazole. ARKIVOC, 2008(vii), 8-15.[5] (Establishes 2-lithio-1-phenylimidazole stability). Retrieved from [Link]
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Royal Society of Chemistry. (2016). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering. (Validation of lithiation kinetics). Retrieved from [Link]
